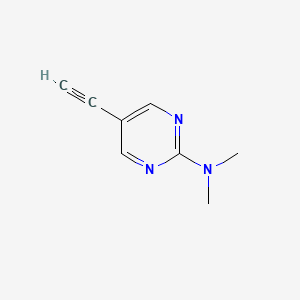

5-乙炔基-N,N-二甲基嘧啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

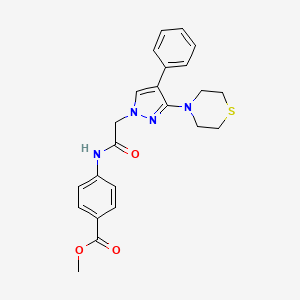

5-Ethynyl-N,N-dimethylpyrimidin-2-amine is a chemical compound that can be used for pharmaceutical testing . It is a pyrimidine derivative, which is a class of compounds that have a wide range of biological activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives like 5-Ethynyl-N,N-dimethylpyrimidin-2-amine often involves the condensation of β-dicarbonyl and amine compounds . A specific method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The molecular formula of 5-Ethynyl-N,N-dimethylpyrimidin-2-amine is C8H9N3 . The average mass is 147.18 Da and the monoisotopic mass is 119.048347 Da .Chemical Reactions Analysis

Pyrimidines, including 5-Ethynyl-N,N-dimethylpyrimidin-2-amine, can undergo a variety of chemical reactions. For example, a copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .科学研究应用

化学反应性和新化合物的合成

- 研究探索了 Biginelli 型化合物中不同位置的化学反应性,导致合成新的二氢嘧啶衍生物。这项探索包括溴衍生物与氨亲核试剂的反应,产生吡咯并嘧啶衍生物,表明 5-乙炔基-N,N-二甲基嘧啶-2-胺在合成新型杂环化合物中的潜力 (Namazi, Mirzaei, & Azamat, 2001)。

二氢叶酸还原酶 (DHFR) 抑制剂的设计

- 通过嘧啶甲基溴与仲胺的反应,获得了新型 2,4-二氨基嘧啶,其在 5 位带有 N,N-二取代氨基甲基残基,设计为 DHFR 抑制剂。这展示了在高通量合成和抗菌活性筛选中的应用,强调了该化学物质在开发抗菌剂中的作用 (Wyss et al., 2003)。

核苷的合成

- 该化学物质还参与了吡咯[2,3‐d]嘧啶 α-和 β-D-核苷的立体选择性合成,突出了其在创建在治疗应用中很重要的核苷类似物方面的效用 (Rosemeyer & Seela, 1988)。

抗肿瘤和抗癌活性

- 一项研究合成了一系列新的 4,6-二芳基-3,4-二氢嘧啶-2(1H)-酮的 O-曼尼希碱,并评估了它们的体外和体内抗肿瘤/抗癌活性。这项研究表明,使用 5-乙炔基-N,N-二甲基嘧啶-2-胺衍生物作为支架开发新的抗癌药物具有潜力 (Venkateshwarlu et al., 2014)。

杂环胺和致癌作用

- 研究了杂环胺(在熟食中发现的诱变/致癌化合物)形成的 DNA 加合物,以了解它们对诱变和致癌作用的影响。这项研究提供了对该化学物质在食品化学和与膳食致癌物相关的公共卫生问题中的作用的见解 (Schut & Snyderwine, 1999)。

作用机制

While the specific mechanism of action for 5-Ethynyl-N,N-dimethylpyrimidin-2-amine is not mentioned in the search results, pyrimidine analogs have shown a range of biological activities, such as antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer activities .

安全和危害

The safety data sheet for a similar compound, 5’-Ethynyl-2’-deoxyuridine, indicates that it may cause genetic defects and is suspected of damaging fertility or the unborn child . It’s important to note that safety data can vary between similar compounds, so this information may not fully apply to 5-Ethynyl-N,N-dimethylpyrimidin-2-amine.

未来方向

Pyrimidines and their derivatives have a wide range of biological activities, making them important in medicinal chemistry . The synthesis of pyrimidine derivatives is currently a focus in medicinal chemistry due to their biological activities . Therefore, the future directions for 5-Ethynyl-N,N-dimethylpyrimidin-2-amine could involve further exploration of its biological activities and potential medicinal applications.

属性

IUPAC Name |

5-ethynyl-N,N-dimethylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-4-7-5-9-8(10-6-7)11(2)3/h1,5-6H,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJKYZXDDYILLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethynyl-N,N-dimethylpyrimidin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

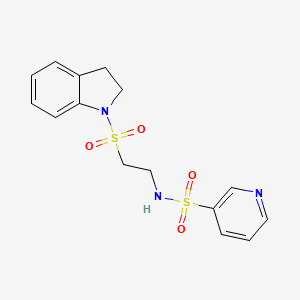

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2832945.png)

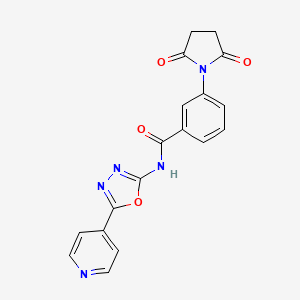

![4-chloro-3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2832948.png)

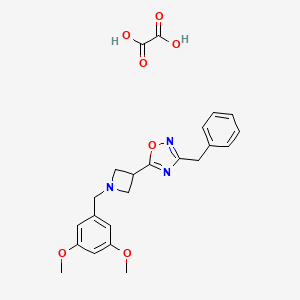

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2832951.png)

![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2832953.png)

![(3E)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2832955.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2832956.png)

![3-(3-Methylthiophen-2-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2832964.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2832966.png)